N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide
Description
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a heterocyclic compound featuring a tetrahydroquinazolinone core fused with a methyltetrazole-sulfanyl acetamide moiety. The tetrahydroquinazolinone scaffold is associated with diverse biological activities, including kinase inhibition and antimicrobial properties, while the tetrazole group is known to enhance metabolic stability and bioavailability by mimicking carboxylic acid functionalities .
Properties
IUPAC Name |
N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7O2S/c1-14(2)4-9-8(10(22)5-14)6-15-12(16-9)17-11(23)7-24-13-18-19-20-21(13)3/h6H,4-5,7H2,1-3H3,(H,15,16,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQYKQIMCBNEJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)CSC3=NN=NN3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions could potentially alter the functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the tetrazole or quinazolinone moieties.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with different oxidation states, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological or chemical target. It could interact with enzymes, receptors, or other molecular targets, leading to various biological effects. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cephalosporin Derivatives ()
The Pharmacopeial Forum (PF 43(1)) lists two cephalosporin analogs:
- (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (Compound m).
- (6R,7R)-3-((5-Methyl-1,3,4-thiadiazol-2-ylthio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (Compound n).
Key Comparisons :
- Core Structure: Both cephalosporins contain a beta-lactam ring critical for antibacterial activity, unlike the tetrahydroquinazolinone core of the target compound.
- Tetrazole Functionality : Compound m shares a tetrazole-acetamido group, which enhances resistance to beta-lactamases. The target compound’s methyltetrazole-sulfanyl group may similarly improve stability but targets different biological pathways.
N-Substituted Sulfanyl Acetamides ()
N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w) feature an indole-oxadiazole core linked to a sulfanyl acetamide.
Key Comparisons :
- Core Heterocycles: The indole-oxadiazole system in contrasts with the tetrahydroquinazolinone in the target compound. Indole moieties are often associated with serotonin receptor modulation, while quinazolinones are linked to kinase inhibition.
- Sulfanyl Linkage : Both classes utilize sulfanyl groups for structural diversity, but the target compound’s methyltetrazole substituent may offer superior metabolic stability compared to the oxadiazole-indole derivatives .
Quinoline-Based Analogs ()
The compound 2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide (ECHEMI: 670272-89-6) shares structural similarities with the target compound.
Key Comparisons :
- Core Structure: The dihydroquinoline core in differs from the tetrahydroquinazolinone in the target compound. Quinoline derivatives are often explored for antimalarial or anticancer activity, whereas quinazolinones are associated with kinase inhibition.
- Substituent Effects: The cyano and ethyl groups in may alter electronic properties and solubility compared to the target compound’s dimethyl and tetrazole groups. The phenylthiadiazole substituent in could enhance aromatic stacking interactions, contrasting with the methyltetrazole’s role in mimicking carboxylates .
Structural and Functional Comparison Table
Research Findings and Implications
- Tetrazole vs. Thiadiazole/Oxadiazole : The methyltetrazole group in the target compound may offer superior bioavailability compared to thiadiazole/oxadiazole derivatives due to its carboxylic acid mimicry .
- Core Heterocycles: The tetrahydroquinazolinone core distinguishes the target compound from beta-lactams (antibiotics) and indole-oxadiazoles (broad-spectrum agents), suggesting unique therapeutic targets.
- Synthetic Accessibility: While highlights aqueous-phase synthesis for naphthopyrans, the target compound’s synthesis likely requires specialized conditions for quinazolinone and tetrazole coupling, impacting scalability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
